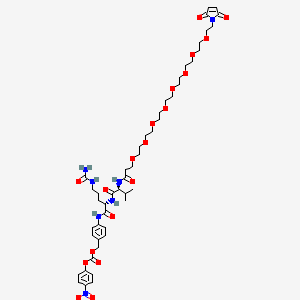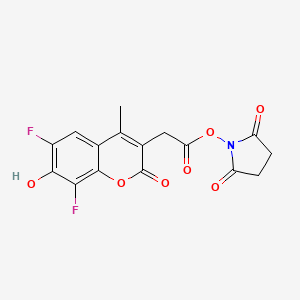
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is a chlorinated pyridazine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. Its molecular structure consists of a pyridazine ring substituted with three chlorine atoms and an ethyl ester group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride. The reaction is carried out in a nitrogen-purged Schlenk flask, heated to 100°C for several hours. The product is then purified through a series of extractions and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridazine derivatives, while reduction can produce partially dechlorinated compounds.
科学的研究の応用
Ethyl 4,5,6-Trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Ethyl 4,5,6-Trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
類似化合物との比較
- Ethyl 3,6-dichloropyridazine-4-carboxylate
- Ethyl 4,6-dichloropyridazine-3-carboxylate
Comparison: Ethyl 4,5,6-Trichloropyridazine-3-carboxylate is unique due to the presence of three chlorine atoms on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, it may exhibit different substitution patterns and bioactivity profiles, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C7H5Cl3N2O2 |
|---|---|
分子量 |
255.5 g/mol |
IUPAC名 |
ethyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-2-14-7(13)5-3(8)4(9)6(10)12-11-5/h2H2,1H3 |
InChIキー |
PZUCZOKXVPNSST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)







![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
